molecular formula C14H11N3O5 B5201612 N-(4-methylphenyl)-2,4-dinitrobenzamide

N-(4-methylphenyl)-2,4-dinitrobenzamide

Cat. No.: B5201612
M. Wt: 301.25 g/mol
InChI Key: DMOAXMOWUKCSTD-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2,4-dinitrobenzamide is a nitro-substituted benzamide derivative characterized by a 2,4-dinitrobenzoyl group attached to a 4-methylphenylamine moiety. The presence of electron-withdrawing nitro groups at the 2- and 4-positions enhances the compound’s electron affinity, making it a candidate for applications in prodrug systems and targeted cancer therapies.

Properties

IUPAC Name

N-(4-methylphenyl)-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-9-2-4-10(5-3-9)15-14(18)12-7-6-11(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOAXMOWUKCSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2,4-dinitrobenzamide typically involves the reaction of 2,4-dinitrobenzoic acid with 4-methylaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 4-methylaniline to yield the desired benzamide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed:

    Reduction: N-(4-methylphenyl)-2,4-diaminobenzamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Hydrolysis: 2,4-dinitrobenzoic acid and 4-methylaniline.

Scientific Research Applications

N-(4-methylphenyl)-2,4-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural analogs, their substituents, reduction potentials, and biological activities:

Compound Substituents Reduction Potential (E1) Cytotoxicity (IC50) Key Applications Reference
SN 23862 2,4-dinitro, bis(chloroethyl) -0.45 V 0.02 μM (activated) ADEPT prodrug
CB1954 2,4-dinitro, aziridine -0.50 V 1.5 μM Anticancer prodrug
4MNB 4-Br, 4-OCH3, 2-NO2 N/A N/A Crystallography
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl, 2-OCH3 N/A Fluorescent (λem = 380 nm) Fluorescent probes
Key Observations:
  • Electron-Withdrawing Effects: The 2,4-dinitro groups in SN 23862 and CB1954 lower reduction potentials (E1 ≈ -0.45 to -0.50 V), favoring enzymatic activation under hypoxia . Substitution at the 4-position (e.g., SO2Me in SN 23862 derivatives) modulates enzyme affinity and cytotoxicity .
  • Fluorescence : Analogous benzamides with methoxy and chloro substituents (e.g., ) exhibit pH- and temperature-dependent fluorescence, suggesting that N-(4-methylphenyl)-2,4-dinitrobenzamide’s nitro groups may quench fluorescence compared to electron-donating substituents .

Bioreductive Activation and Cytotoxicity

  • SN 23862 : Activated by nitroreductase (NR2) via selective 2-nitro group reduction, generating cytotoxic DNA cross-linking agents. The 4-nitro group’s electronic properties significantly influence activation efficiency (IC50 ratio of 145 for SN 23862 vs. 26 for 4-SO2Me derivative) .
  • CB1954 : Reduced to a bifunctional alkylating agent, demonstrating high cytotoxicity in hypoxic cells. Its activation pathway overlaps with SN 23862 but produces stable intermediates .
  • Hypothetical Target Compound : Expected to follow similar bioreduction mechanisms, with cytotoxicity dependent on the 4-methylphenyl group’s steric and electronic effects.

Crystallography and Molecular Interactions

  • Halogenated Analogs : Compounds like 4MNB () exhibit significant dihedral angles (~56°) between aromatic rings due to weak C–H⋯N and π–π interactions. Similar packing may occur in the target compound, affecting solubility and bioavailability .

Q & A

Q. What are the optimal synthetic routes for N-(4-methylphenyl)-2,4-dinitrobenzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves coupling 2,4-dinitrobenzoic acid derivatives with 4-methylphenylamine using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Key steps include:

  • Pre-activation of the carboxylic acid group via DCC/HOBt-mediated coupling to form an active ester intermediate.
  • Reaction with 4-methylphenylamine under anhydrous conditions (e.g., DMF or THF) at 0–25°C for 12–24 hours .
    Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to amine), exclusion of moisture, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Verify aromatic proton environments (e.g., nitro group deshielding at δ 8.5–9.0 ppm) and methyl group resonance (δ 2.3–2.5 ppm) .
  • FTIR : Confirm C=O stretching (~1670 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1530 and 1350 cm⁻¹), and N-H bending (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z consistent with the molecular formula (C₁₄H₁₁N₃O₅) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should be conducted in buffered solutions (pH 3–10) at 25°C. Spectrophotometric monitoring (UV-Vis at λmax ~260–280 nm) reveals:

  • Maximum stability at pH 5–7 , where nitro groups are less susceptible to hydrolysis.
  • Degradation occurs under strongly acidic (pH <3) or alkaline (pH >9) conditions due to nitro group reduction or amide bond cleavage .

Advanced Research Questions

Q. How can spectrofluorometric methods be applied to analyze the photophysical properties of this compound?

Methodological Answer:

  • Fluorescence Parameters : Measure λex/λem (e.g., 340/380 nm) in solvents of varying polarity (ethanol, DMSO, water).
  • Optimization : Highest fluorescence intensity is achieved at pH 5 and 25°C , with minimal quenching over 24 hours .
  • Binding Constant (Kb) : Use Benesi-Hildebrand plots to quantify interactions with biological targets (e.g., serum albumin) .

Q. How do electronic effects of the nitro groups influence the reactivity and stability of this compound in different solvents?

Methodological Answer:

  • Electron-Withdrawing Effects : Nitro groups decrease electron density on the benzamide ring, enhancing electrophilicity and susceptibility to nucleophilic attack (e.g., in polar aprotic solvents like DMSO).
  • Solvent Effects : Stability decreases in protic solvents (e.g., methanol) due to hydrogen bonding with nitro groups, accelerating degradation. Computational DFT studies (B3LYP/6-31G*) can model charge distribution and reactive sites .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against enzymes (e.g., kinases, proteases) using PDB structures. Focus on hydrogen bonding (amide NH and nitro O) and π-π stacking (aromatic rings).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA) .

Q. How can contradictions in reported biological activities of this compound analogs be resolved?

Methodological Answer:

  • Comparative SAR Analysis : Systematically vary substituents (e.g., replacing nitro with methoxy or trifluoromethyl groups) and assay against standardized cell lines (e.g., MCF-7, HeLa).
  • Meta-Analysis : Use tools like RevMan to reconcile discrepancies in IC₅₀ values across studies, accounting for variables like assay conditions (e.g., serum concentration, incubation time) .

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